![molecular formula C26H24O7S B12856671 [(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-4-yl] benzoate](/img/structure/B12856671.png)
[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-4-yl] benzoate
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Overview
Description
[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-4-yl] benzoate is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-4-yl] benzoate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. The starting materials often include benzoyl chloride, phenylthiol, and various sugar derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-4-yl] benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzoyloxy and phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula: C26H24O7S and a CAS number of 138857-53-1. The structure includes multiple functional groups that contribute to its reactivity and utility in various applications.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. A study on related compounds showed effectiveness against various bacterial strains, suggesting potential for [(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-4-yl] benzoate in developing antimicrobial agents .
Antioxidant Properties
The antioxidant capacity of this compound may be explored in therapeutic contexts. Antioxidants are crucial for combating oxidative stress-related diseases. Preliminary studies suggest that derivatives of this compound could reduce oxidative damage in cellular models .
Skin Care Formulations
The compound's ability to form stable emulsions makes it a candidate for use in cosmetic formulations. Its properties can enhance the stability and efficacy of active ingredients in skin care products .
Anti-aging Products
Due to its potential antioxidant properties, this compound may be incorporated into anti-aging products aimed at reducing the appearance of fine lines and wrinkles through its protective effects on skin cells .
Cholesterol Regulation
There is emerging interest in the use of compounds like this compound as nutraceuticals for cholesterol management. Studies have indicated that structurally similar compounds can influence lipid metabolism positively .
Case Studies
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-4-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] benzoate
- [(2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-(4-(hydroxymethyl)-2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate]
Uniqueness
[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-4-yl] benzoate is unique due to its specific stereochemistry and the presence of both benzoyloxy and phenylsulfanyl groups
Biological Activity
The compound [(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-4-yl] benzoate is a complex organic molecule belonging to the class of phenolic glycosides. Its unique structure suggests potential biological activities that warrant investigation. This article explores its biological activity based on available research findings.
- Molecular Formula : C34H32O13
- Molecular Weight : 648.60 g/mol
- Topological Polar Surface Area (TPSA) : 195.00 Ų
- LogP : 3.00
Biological Activity Overview
The biological activity of this compound has not been extensively documented in scientific literature; however, related compounds in the phenolic glycoside class exhibit various pharmacological properties. These include:
- Antioxidant Activity : Many phenolic compounds are known for their ability to scavenge free radicals and reduce oxidative stress.
- Antimicrobial Properties : Phenolic glycosides have demonstrated antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Some studies suggest that phenolic compounds can modulate inflammatory pathways.
Antioxidant Activity
A study investigating the antioxidant properties of various phenolic compounds found that similar structures exhibit significant free radical scavenging abilities. For instance, compounds with hydroxyl groups in their structure often show enhanced antioxidant capacity due to their ability to donate hydrogen atoms to free radicals.
Antimicrobial Properties
Research into related phenolic glycosides has shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the benzoyloxy group may enhance membrane permeability, allowing the compound to exert its antimicrobial effects more effectively.
Anti-inflammatory Effects
In vitro studies on phenolic compounds have indicated their potential to inhibit pro-inflammatory cytokines. For example, a study noted that certain phenolic glycosides could downregulate TNF-alpha and IL-6 production in macrophages, suggesting a pathway through which this compound could exert anti-inflammatory effects.
Comparative Analysis of Related Compounds
Properties
Molecular Formula |
C26H24O7S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-4-yl] benzoate |
InChI |
InChI=1S/C26H24O7S/c27-16-20-21(28)22(32-24(29)17-10-4-1-5-11-17)23(33-25(30)18-12-6-2-7-13-18)26(31-20)34-19-14-8-3-9-15-19/h1-15,20-23,26-28H,16H2/t20-,21+,22+,23-,26+/m1/s1 |
InChI Key |
SNUBSBUSVXAQMS-AALNHBIMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2OC(=O)C3=CC=CC=C3)SC4=CC=CC=C4)CO)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=CC=CC=C3)SC4=CC=CC=C4)CO)O |
Origin of Product |
United States |
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